(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride
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Overview
Description
(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-methylpropylamine in the presence of a reducing agent such as sodium borohydride (NaBH4) . The reaction is carried out in methanol at room temperature, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The final product is often purified using recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines .
Scientific Research Applications
(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride: Similar in structure but differs in the position of the methyl group.
2,2’-Dipicolylamine: Contains two pyridine rings and is used in similar applications.
Uniqueness
(2-methylpropyl)[(pyridin-2-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required .
Properties
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-9(2)7-11-8-10-5-3-4-6-12-10;;/h3-6,9,11H,7-8H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFLSRXXUYCGOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=N1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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